molecular formula C8H16O2 B14248310 1,2-Heptanediol, 3-methylene- CAS No. 375843-98-4

1,2-Heptanediol, 3-methylene-

Cat. No.: B14248310
CAS No.: 375843-98-4
M. Wt: 144.21 g/mol
InChI Key: KFAOGKKVHLIVEY-UHFFFAOYSA-N
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Description

1,2-Heptanediol, 3-methylene- is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. The presence of a methylene group (CH2) at the third position makes it a unique compound with distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Heptanediol, 3-methylene- can be synthesized through various methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of diol-derived monomers. This method uses second-generation Grubbs’ catalyst to polymerize the monomers into cross-linked structures within minutes . Another method involves the reaction of 5-norbornene-2-carboxylic acid with diols, including 1,7-heptanediol, to form the desired compound .

Industrial Production Methods

Industrial production of 1,2-Heptanediol, 3-methylene- typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Heptanediol, 3-methylene- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1,2-Heptanediol, 3-methylene- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Heptanediol, 3-methylene- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methylene group can participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Heptanediol, 3-methylene- is unique due to the presence of the methylene group at the third position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

375843-98-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methylideneheptane-1,2-diol

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)8(10)6-9/h8-10H,2-6H2,1H3

InChI Key

KFAOGKKVHLIVEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(CO)O

Origin of Product

United States

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